molecular formula C16H17NO2 B14858809 (S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate

(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate

Cat. No.: B14858809
M. Wt: 255.31 g/mol
InChI Key: AHFZSKZERMZPLI-INIZCTEOSA-N
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Description

Methyl-2-(S)-biphenyl-2-aminopropionate is a chiral compound that has garnered significant interest in various fields of science due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl group attached to an aminopropionate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-2-(S)-biphenyl-2-aminopropionate typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl-2-carboxylic acid and (S)-alanine methyl ester.

    Coupling Reaction: The carboxylic acid group of biphenyl-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Amide Bond: The activated carboxylic acid reacts with the amino group of (S)-alanine methyl ester to form the desired amide bond, resulting in the formation of methyl-2-(S)-biphenyl-2-aminopropionate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of methyl-2-(S)-biphenyl-2-aminopropionate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters to ensure consistency and efficiency.

    Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-(S)-biphenyl-2-aminopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-2-(S)-biphenyl-2-aminopropionate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl-2-(S)-biphenyl-2-aminopropionate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-®-biphenyl-2-aminopropionate: The enantiomer of the compound with different stereochemistry.

    Biphenyl-2-carboxylic acid derivatives: Compounds with similar biphenyl structures but different functional groups.

    Aminopropionate derivatives: Compounds with similar aminopropionate moieties but different aromatic groups.

Uniqueness

Methyl-2-(S)-biphenyl-2-aminopropionate is unique due to its specific chiral configuration and the combination of biphenyl and aminopropionate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C16H17NO2/c1-16(17,15(18)19-2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,17H2,1-2H3/t16-/m0/s1

InChI Key

AHFZSKZERMZPLI-INIZCTEOSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N

Origin of Product

United States

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